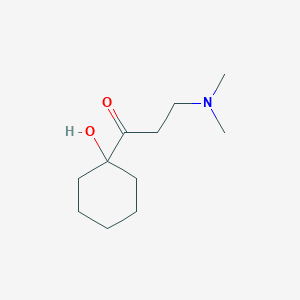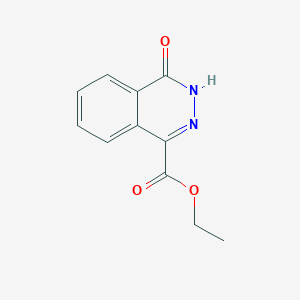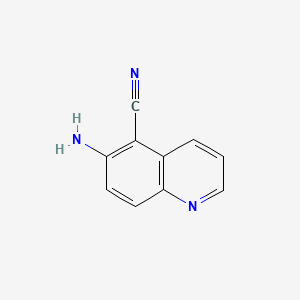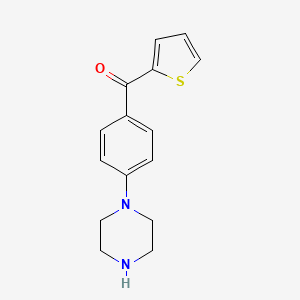
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” is a chemical compound with the molecular formula C15H16N2OS . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” is 272.4 g/mol. More detailed physical and chemical properties are not available in the retrieved information .Applications De Recherche Scientifique
Anticancer and Antituberculosis Applications
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone and its derivatives have been studied for potential applications in the treatment of cancer and tuberculosis. For example, derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain. This highlights the compound's therapeutic potential in addressing these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Corrosion Inhibition
Some derivatives of (4-Piperazin-1-ylphenyl)(2-thienyl)methanone have been investigated for their ability to prevent corrosion of mild steel in acidic mediums. These studies revealed that certain organic compounds, including derivatives of this chemical, can significantly inhibit corrosion, acting as mixed-type inhibitors in acidic solutions. This application is crucial in industries where mild steel is commonly used, and corrosion prevention is vital for maintaining structural integrity (Singaravelu & Bhadusha, 2022; Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
Derivatives of (4-Piperazin-1-ylphenyl)(2-thienyl)methanone have also shown promise in antimicrobial applications. Compounds like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibited notable in vitro antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents to combat pathogenic bacterial and fungal strains, addressing the growing concern of antimicrobial resistance (Mallesha & Mohana, 2014; Patel, Agravat, & Shaikh, 2011).
Propriétés
IUPAC Name |
(4-piperazin-1-ylphenyl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-2-1-11-19-14)12-3-5-13(6-4-12)17-9-7-16-8-10-17/h1-6,11,16H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPBXFZHHXHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

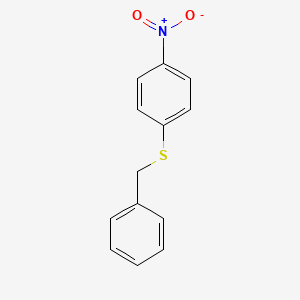
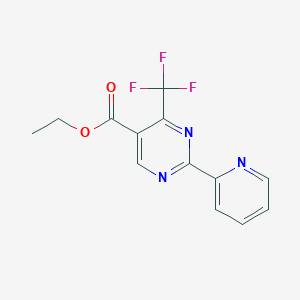
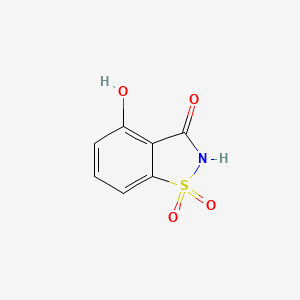
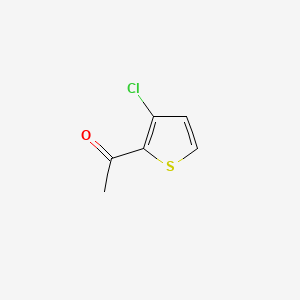
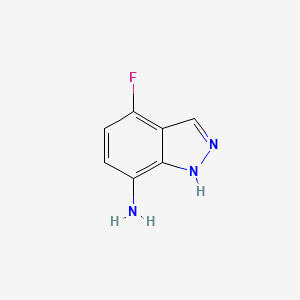
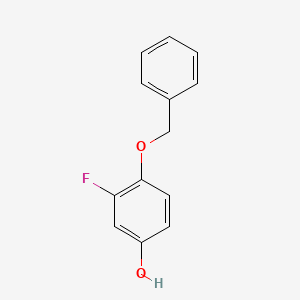
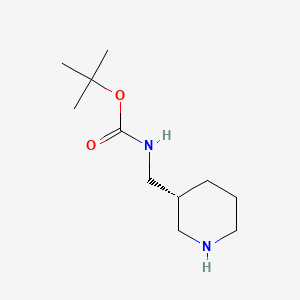
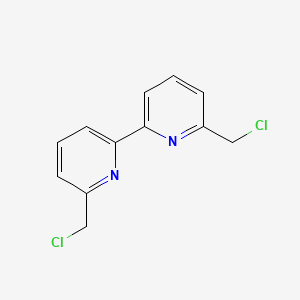
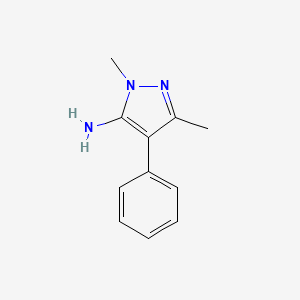
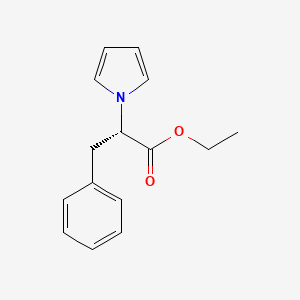
![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)
